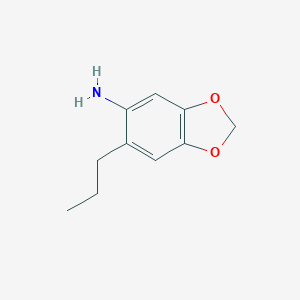

1,3-Benzodioxol-5-amine, 6-propyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,3-Benzodioxol-5-amine, 6-propyl-” is an organic compound. The base compound, 1,3-Benzodioxol-5-amine, has a molecular formula of C7H7NO2 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The 6-propyl variant has a molecular formula of C10H13NO2 .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

Scientific Field

Biomedical Sciences - Oncology

Summary of the Application

The compound “1,3-Benzodioxol-5-amine, 6-propyl-” has been used in the study of pharmacodynamic interactions of drug combinations on MDA-MB-231 triple negative breast cancer cells . It is considered a novel synthetic inhibitor for the heat shock protein 90 (Hsp90), a highly-conserved 90-kDA .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it is common in such studies to use cell culture techniques and various assays to test the effects of the compound on cancer cells .

Results or Outcomes

The specific results or outcomes of this study were not provided in the source. However, the study was aimed at understanding the interactions of drug combinations on cancer cells, which could potentially lead to more effective treatments .

Application in Insecticide Synthesis

Scientific Field

Summary of the Application

“1,3-Benzodioxol-5-amine, 6-propyl-” is an important industrial intermediate for the synthesis of the insecticide synergist 5-{[2-(2-butoxyethoxy)ethoxy]methyl}-6-propyl-2H-1,3-benzodioxole (PBO) .

Methods of Application

The compound is used in the acylation of 1,3-benzodioxole (MDB), a process that is crucial in the synthesis of PBO .

Results or Outcomes

The successful synthesis of PBO using “1,3-Benzodioxol-5-amine, 6-propyl-” as an intermediate represents a significant outcome in the field of industrial chemistry .

Application in Synthesis of Bioactive Molecules

Scientific Field

Summary of the Application

“1,3-Benzodioxol-5-amine, 6-propyl-” is used as a precursor in the synthesis of various bioactive molecules . These molecules have potential applications in pharmaceuticals, cosmetics, and agrochemicals .

Methods of Application

The compound is used in Friedel–Crafts acylation and alkylation reactions, which are common methods for introducing an acyl or an alkyl group during the synthesis of bioactive molecules .

Results or Outcomes

The successful synthesis of bioactive molecules using “1,3-Benzodioxol-5-amine, 6-propyl-” as a precursor represents a significant outcome in the field of organic chemistry .

Application in Synthesis of Heterocyclic Compounds

Scientific Field

Summary of the Application

“1,3-Benzodioxol-5-amine, 6-propyl-” is used in the synthesis of heterocyclic compounds such as 8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine .

Methods of Application

The compound is used in various organic reactions to form the heterocyclic ring structure .

Results or Outcomes

The successful synthesis of heterocyclic compounds using “1,3-Benzodioxol-5-amine, 6-propyl-” represents a significant outcome in the field of heterocyclic chemistry .

Eigenschaften

IUPAC Name |

6-propyl-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h4-5H,2-3,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSCEGQNNBUNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1N)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284639 |

Source

|

| Record name | 1,3-benzodioxol-5-amine, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxol-5-amine, 6-propyl- | |

CAS RN |

69797-90-6 |

Source

|

| Record name | NSC38118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxol-5-amine, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)